R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane

Catalog No.
S1899734
CAS No.
73624-47-2
M.F
C18H31B
M. Wt
258.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3....

CAS Number

73624-47-2

Product Name

R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane

IUPAC Name

9-[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane

Molecular Formula

C18H31B

Molecular Weight

258.3 g/mol

InChI

InChI=1S/C18H31B/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14/h12-17H,4-11H2,1-3H3/t12-,13+,14?,15?,16-,17-/m1/s1

InChI Key

VCDGSBJCRYTLNU-CJGYBVCLSA-N

SMILES

B1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C

Canonical SMILES

B1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C

Isomeric SMILES

B1(C2CCCC1CCC2)[C@@H]3C[C@@H]4C[C@H]([C@H]3C)C4(C)C

Molecular Structure Analysis

Notable Aspects:

  • The bicyclic ring system provides a rigid structure around the boron atom, influencing its reactivity [].
  • The stereocenter of the isopinocampheyl group directs the addition of other molecules during reactions, leading to stereoselective synthesis [].

Chemical Reactions Analysis

Synthesis

R-Alpine Borane is synthesized by the hydroboration of (+)-α-pinene with disiamylborane (BH(SiMe3)2) []. This reaction involves the addition of a BH2 group across the double bond of α-pinene, with the chirality of α-pinene dictating the stereochemistry of the final product [].

Balanced Chemical Equation:

(+)-α-Pinene + BH(SiMe3)2 ----> R-Alpine Borane + (SiMe3)2H

Other Relevant Reactions

R-Alpine Borane is primarily used as a reducing agent in organic synthesis. It reacts with various carbonyl compounds (aldehydes, ketones) to form chiral alcohols with high enantioselectivity (preference for one enantiomer) []. The specific product and stereochemistry depend on the reaction conditions and the starting material [].

Example Reaction (Reduction of a Ketone):

R-CH2-C=O + R'-Alpine Borane ----> R-CH2-CH(OH)-R'

Note

Due to the complexity of organic reaction mechanisms, a detailed explanation of the mechanism of action for R-Alpine Borane mediated reductions is beyond the scope of this analysis.

Physical and Chemical Properties

  • Appearance: Colorless liquid [].
  • Molecular Formula: C18H31B [].
  • Molar Mass: 258.26 g/mol [].
  • Boiling Point: > 55 °C []. (Data on melting point and solubility not readily available)
  • Stability: Air and moisture sensitive [].

Asymmetric Catalysis

R-Alpine Borane is a chiral Brønsted-Lewis acid, meaning it possesses an acidic hydrogen atom and a Lewis acidic boron center. This characteristic allows it to activate various chemical bonds and promote stereoselective reactions. In asymmetric catalysis, R-Alpine Borane directs the reaction pathway to favor the formation of one enantiomer over another. This is particularly useful in the synthesis of pharmaceuticals and other biologically active molecules, where chirality often determines a molecule's function [PubChem, R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, ].

Hydroboration-Oxidation

R-Alpine Borane is a key reagent in the hydroboration-oxidation reaction. This reaction sequence converts alkenes (compounds containing carbon-carbon double bonds) into alcohols with high regio- and stereoselectivity. The chirality of R-Alpine Borane influences the stereochemical outcome of the reaction, allowing researchers to control the orientation of functional groups in the resulting alcohol molecule [ScienceDirect, Asymmetric Hydroboration, ].

Other Applications

R-Alpine Borane finds applications in various other organic transformations, including:

  • Allylic alkylations: Formation of carbon-carbon bonds between allyl groups (containing a double bond next to a carbon-carbon single bond) and other organic fragments [ChemSource, B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, ].
  • Pinacol rearrangements: Rearrangement of vicinal diols (alcohols with two hydroxyl groups on adjacent carbons) to form carbonyl compounds (compounds containing a carbon-oxygen double bond) [Organic Letters, Recent Applications of Chiral Lewis Acids in Organic Synthesis, ].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Wikipedia

9-[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane

Dates

Modify: 2023-08-16

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